(1-methylpyrrolidin-3-yl)methanethiol
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Overview
Description
(1-methylpyrrolidin-3-yl)methanethiol: is a chemical compound with the molecular formula C₆H₁₃NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methylpyrrolidin-3-yl)methanethiol typically involves the reaction of 1-methylpyrrolidine with a thiolating agent. One common method includes the use of thiourea as the thiolating agent, followed by hydrolysis to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (1-methylpyrrolidin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: (1-methylpyrrolidin-3-yl)methanethiol is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1-methylpyrrolidin-3-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the thiol group.
(1-methylpyrrolidin-3-yl)methanol: A similar compound where the thiol group is replaced with a hydroxyl group.
N-methylpyrrolidone: Another derivative of pyrrolidine with different functional groups.
Uniqueness: (1-methylpyrrolidin-3-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
4400-44-6 |
---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
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